molecular formula C17H17N5O3 B1436738 methyl {(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate CAS No. 1160226-79-8

methyl {(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate

Cat. No. B1436738
M. Wt: 339.3 g/mol
InChI Key: DWSGLMLAQMGCHP-YBFXNURJSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrazole ring, an amine group, and an ester group. Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the phenyl group attached to it. The amine group would likely be involved in hydrogen bonding interactions .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including reactions at the nitrogen atoms or at the carbon atoms of the ring . The presence of the ester group also opens up possibilities for reactions such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amine and ester groups could affect its solubility in different solvents .

Scientific Research Applications

Heterocyclic Compound Synthesis

The chemistry of derivatives similar to the query compound involves the use of heterocyclic compounds as building blocks for synthesizing a wide range of heterocycles, including pyrazolo-imidazoles and others. These compounds are significant for creating various classes of heterocyclic compounds and dyes, showcasing their utility in synthetic chemistry and applications in materials science (Gomaa & Ali, 2020).

Medicinal Chemistry

Research on pyrazole derivatives, including methyl substituted pyrazoles, highlights their importance in medicinal chemistry due to a wide spectrum of biological activities. These activities suggest potential applications in drug discovery and the development of therapeutic agents, underscoring the significance of advanced synthetic methodologies for creating pyrazole-based medicinal scaffolds (Sharma et al., 2021).

Advanced Oxidation Processes

In the context of environmental science, advanced oxidation processes (AOPs) are used to degrade recalcitrant compounds in water. While the specific degradation of methyl {(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate is not directly mentioned, understanding the kinetics, mechanisms, and by-products of AOPs can provide insights into how such complex molecules might be broken down in environmental applications (Qutob et al., 2022).

Pyrazoline Therapeutic Applications

The therapeutic applications of pyrazoline derivatives cover a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. This wide range of activities indicates the potential for molecules with pyrazoline structures, such as the one , to be investigated for various therapeutic applications (Shaaban et al., 2012).

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. The specific hazards would depend on the compound’s properties .

Future Directions

Future research could explore the synthesis of similar compounds and their potential applications, particularly in medicinal chemistry .

properties

IUPAC Name

methyl 2-[4-[(E)-C-methyl-N-(1H-pyrazol-5-yl)carbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-11(19-14-8-9-18-20-14)16-13(10-15(23)25-2)21-22(17(16)24)12-6-4-3-5-7-12/h3-9,21H,10H2,1-2H3,(H,18,20)/b19-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSGLMLAQMGCHP-YBFXNURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=NN1)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\C1=CC=NN1)/C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl {(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl {(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate
Reactant of Route 2
methyl {(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate
Reactant of Route 3
methyl {(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate
Reactant of Route 4
methyl {(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate
Reactant of Route 5
methyl {(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate
Reactant of Route 6
methyl {(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate

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